Methyl 5-piperidin-3-yl-1,3-oxazole-4-carboxylate;hydrochloride Methyl 5-piperidin-3-yl-1,3-oxazole-4-carboxylate;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2260937-29-7
VCID: VC6012043
InChI: InChI=1S/C10H14N2O3.ClH/c1-14-10(13)8-9(15-6-12-8)7-3-2-4-11-5-7;/h6-7,11H,2-5H2,1H3;1H
SMILES: COC(=O)C1=C(OC=N1)C2CCCNC2.Cl
Molecular Formula: C10H15ClN2O3
Molecular Weight: 246.69

Methyl 5-piperidin-3-yl-1,3-oxazole-4-carboxylate;hydrochloride

CAS No.: 2260937-29-7

Cat. No.: VC6012043

Molecular Formula: C10H15ClN2O3

Molecular Weight: 246.69

* For research use only. Not for human or veterinary use.

Methyl 5-piperidin-3-yl-1,3-oxazole-4-carboxylate;hydrochloride - 2260937-29-7

Specification

CAS No. 2260937-29-7
Molecular Formula C10H15ClN2O3
Molecular Weight 246.69
IUPAC Name methyl 5-piperidin-3-yl-1,3-oxazole-4-carboxylate;hydrochloride
Standard InChI InChI=1S/C10H14N2O3.ClH/c1-14-10(13)8-9(15-6-12-8)7-3-2-4-11-5-7;/h6-7,11H,2-5H2,1H3;1H
Standard InChI Key RDGKCHUZQLSGNN-UHFFFAOYSA-N
SMILES COC(=O)C1=C(OC=N1)C2CCCNC2.Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure integrates a piperidine ring substituted at the 3-position with an oxazole heterocycle bearing a methyl carboxylate group at the 4-position. The hydrochloride salt enhances solubility in polar solvents, a critical factor for its utility in biological assays. Key physicochemical parameters include:

PropertyValue
Molecular FormulaC10H15ClN2O3\text{C}_{10}\text{H}_{15}\text{ClN}_2\text{O}_3
Molecular Weight246.69 g/mol
SolubilitySoluble in ethanol, DMSO, water
Storage Conditions2–8°C, inert atmosphere

The oxazole ring contributes to planar aromaticity, while the piperidine moiety introduces conformational flexibility. This combination allows for interactions with both hydrophobic and hydrophilic regions of biological targets, such as enzymes or receptors.

Synthesis and Reaction Pathways

Synthetic Methodology

The synthesis typically involves a multi-step sequence:

  • Oxazole Ring Formation: Cyclocondensation of α-amino ketones with carboxylic acid derivatives under acidic conditions.

  • Piperidine Functionalization: Introduction of the piperidine group via nucleophilic substitution or reductive amination.

  • Esterification: Reaction with methanol in the presence of a catalyst (e.g., H2SO4\text{H}_2\text{SO}_4) to yield the methyl carboxylate.

  • Salt Formation: Treatment with hydrochloric acid to produce the hydrochloride salt, improving crystallinity.

Optimization studies highlight the role of solvents (e.g., dichloromethane, ethanol) and temperatures (60–80°C) in enhancing yield and purity.

Reactivity

The carboxylate group undergoes ester hydrolysis under basic conditions to form the corresponding carboxylic acid, while the piperidine nitrogen participates in alkylation or acylation reactions. For example, amidation with primary amines generates derivatives with altered pharmacokinetic profiles.

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a precursor for neuroactive agents, with derivatives investigated as serotonin receptor modulators. Its piperidine moiety mimics natural alkaloids, facilitating central nervous system (CNS) penetration.

Organic Synthesis

As a building block, it participates in multicomponent reactions to generate polyheterocyclic systems. For instance, coupling with isocyanates yields oxazolo-pyridines with applications in materials science.

Hazard ParameterValue
GHS Signal WordWarning
Hazard StatementsH315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation)
Precautionary MeasuresP261 (avoid inhalation), P305+P351+P338 (eye exposure protocol)

Regulatory compliance mandates adherence to the European Union’s Registration, Evaluation, Authorisation, and Restriction of Chemicals (REACH) guidelines for laboratory use.

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